1-acetyl-N-cycloheptylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(cycloheptylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12(17)16-10-8-14(9-11-16)15-13-6-4-2-3-5-7-13/h13-15H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBHTMKHSRKCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of 1-Acetyl-N-cycloheptylpiperidin-4-amine in Drug Discovery
Executive Summary: The Pharmacophore Perspective
In the landscape of modern drug discovery, 1-acetyl-N-cycloheptylpiperidin-4-amine represents a highly specific, "privileged" scaffold that bridges the gap between fragment-based drug design (FBDD) and lead optimization. While often cataloged as a building block, its structural architecture—a piperidine core substituted with a polar acetyl cap and a lipophilic cycloheptyl moiety—offers unique utility as a chemical probe.
This guide analyzes the molecule not merely as an intermediate, but as a functional pharmacophore probe used to interrogate hydrophobic pockets in enzymes (specifically sterol reductases ) and G-protein coupled receptors (GPCRs, particularly chemokine and sigma receptors ).
Key Technical Insights
-
Scaffold Class: 4-Aminopiperidine (4-AP).
-
Primary Mechanism: Modulation of ergosterol/cholesterol biosynthesis pathways and allosteric GPCR binding.
-
Structural Role: The cycloheptyl group acts as a "hydrophobic anchor," while the 1-acetyl group serves as a "polarity modulator," reducing the basicity of the piperidine nitrogen to focus interactions solely on the exocyclic amine.
Chemical Biology & SAR Analysis
To understand the therapeutic potential, we must deconstruct the molecule into its functional domains. This section explains the causality behind using this specific derivative in screening libraries.
Structural Deconstruction
| Domain | Chemical Feature | Biological Function |
| Piperidine Core | Semi-rigid heterocycle | Provides a defined spatial orientation for substituents; mimics the transition state of various enzymatic reactions. |
| N-Cycloheptyl | C7 Cycloalkane (Lipophilic) | Hydrophobic Anchor: Fills large, non-polar pockets (e.g., the substrate channel of Sterol C14-reductase). The 7-membered ring offers slightly more flexibility and volume than a cyclohexyl or phenyl group. |
| 4-Amine Linker | Secondary Amine (Basic) | Hydrogen Bond Donor/Acceptor: Critical for ionic interaction with aspartate/glutamate residues in the target binding site. |
| 1-Acetyl Group | Amide Cap (Neutral) | Selectivity Filter: Unlike a free amine or benzyl group, the acetyl cap removes the positive charge at the N1 position. This prevents non-specific binding to the hERG channel (reducing cardiotoxicity risk) and forces the target to recognize the other end of the molecule. |
Therapeutic Targets
A. Antifungal Agents (Ergosterol Biosynthesis)
Research indicates that 4-aminopiperidines are potent inhibitors of the fungal ergosterol biosynthesis pathway, specifically targeting Sterol C14-reductase (ERG24) and Sterol C8-isomerase (ERG2) .
-
Mechanism: The cycloheptyl-amine motif mimics the high-energy carbocation intermediate formed during sterol reduction.
-
SAR Insight: While long-chain N-substituents (e.g., dodecyl, benzyl) often yield nanomolar potency, the 1-acetyl variant is crucial for Fragment-Based Screening . If the 1-acetyl fragment shows even micromolar activity, it confirms that the cycloheptyl-amine interaction is the primary driver of binding, allowing researchers to subsequently optimize the N1-tail for potency without altering the core binding mode.
B. CNS Targets (Sigma-1 & CCR5)
The N-cycloheptylpiperidin-4-amine core is structurally homologous to ligands for the Sigma-1 receptor (a chaperone protein involved in neuroprotection) and CCR5 (chemokine receptor).
-
Sigma-1: Ligands typically require a basic nitrogen flanked by hydrophobic regions. The cycloheptyl group provides the necessary bulk to occupy the Sigma-1 hydrophobic pocket.
-
Application: This molecule serves as a "low-molecular-weight probe" to test the druggability of these receptors before attaching heavier metabolic stabilizers.
Experimental Protocols
This section details self-validating workflows for synthesizing and testing the molecule.
Synthesis: Reductive Amination Workflow
Objective: Synthesize 1-acetyl-N-cycloheptylpiperidin-4-amine with >95% purity. Reaction Type: Reductive Amination (Direct).
Reagents:
-
Substrate: 1-Acetyl-4-piperidone (CAS: 32161-06-1).
-
Amine Source: Cycloheptylamine (CAS: 5452-35-7).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Chosen for its mildness compared to NaCNBH3, avoiding toxic cyanide byproducts.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Step-by-Step Protocol:
-
Imine Formation: In a dry round-bottom flask under N2 atmosphere, dissolve 1-Acetyl-4-piperidone (1.0 eq) and Cycloheptylamine (1.1 eq) in DCE (0.1 M concentration).
-
Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 1 hour. Checkpoint: Solution may turn slightly yellow.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents runaway exotherms.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH).
-
Quench: Quench with saturated aqueous NaHCO3. Stir for 20 minutes to decompose borate complexes.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Since the product is a secondary amine, purify via Flash Column Chromatography using a gradient of DCM to 10% MeOH/DCM (with 1% Et3N to prevent streaking).
Visualization: Synthesis Pathway
Caption: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for mild, selective reduction of the imine intermediate.
Biological Evaluation: Ergosterol Biosynthesis Inhibition
Context: Validating the antifungal potential of the scaffold.
Assay Logic
To verify if the molecule hits the target (Sterol C14-reductase), we measure the accumulation of sterol intermediates. Inhibition leads to a buildup of ignosterol (a methylated sterol) and a depletion of ergosterol .
Protocol: Sterol Quantitation via GC-MS
-
Culture: Grow Candida albicans (strain SC5314) in RPMI 1640 media.
-
Treatment: Treat log-phase cells with the test compound (1-acetyl-N-cycloheptylpiperidin-4-amine) at 0.5x, 1x, and 2x MIC concentrations for 16 hours.
-
Control: Fluconazole (Positive control) and DMSO (Vehicle).
-
-
Saponification: Harvest cells, wash with PBS. Resuspend in alcoholic KOH (25% m/v KOH in 60% EtOH). Heat at 85°C for 1 hour. Reasoning: This lyses the cells and hydrolyzes sterol esters into free sterols.
-
Extraction: Extract non-saponifiable lipids with n-heptane.
-
Derivatization: Evaporate heptane. Derivatize with TMS (Trimethylsilyl) reagent (BSTFA + 1% TMCS) at 60°C for 30 mins.
-
Analysis: Inject into GC-MS.
-
Success Metric: A shift in the sterol profile showing high levels of fecosterol or episterol (precursors) and low ergosterol indicates blockade at C14-reductase or C8-isomerase.
-
Visualization: Mechanism of Action
Caption: The molecule targets the post-squalene ergosterol pathway, mimicking high-energy carbocation intermediates to inhibit ERG24/ERG2 enzymes.
References
-
Reis, H., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7203. [Link]
-
Muller, C., et al. (2012). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Current Medicinal Chemistry, 19(29). [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54062080, 1-Acetyl-N-cycloheptylpiperidin-4-amine.[Link]
-
Ruhland, T., et al. (2002). Library generation of 4-aminopiperidines via a reductive amination route.[1][2] Journal of Combinatorial Chemistry, 4(6). [Link]
Sources
A Predictive Analysis of the Biological Activity of 1-acetyl-N-cycloheptylpiperidin-4-amine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of the novel chemical entity, 1-acetyl-N-cycloheptylpiperidin-4-amine. In the absence of direct published literature on this specific compound, this document leverages a predictive approach based on a thorough review of structurally related molecules. By dissecting the core scaffold and its substituents, we extrapolate potential therapeutic targets and biological effects, offering a scientifically grounded framework for future research and drug development efforts. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel piperidine-based compounds.
Introduction: Rationale for a Predictive Analysis
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive starting point for the design of novel therapeutics. The specific compound of interest, 1-acetyl-N-cycloheptylpiperidin-4-amine, combines several key structural features: a 1-acetyl-piperidine core, a 4-amino linkage, and an N-cycloheptyl substituent.
A comprehensive search of the scientific literature and chemical databases reveals a notable absence of studies specifically investigating the biological activity of 1-acetyl-N-cycloheptylpiperidin-4-amine. This knowledge gap presents both a challenge and an opportunity. This guide, therefore, adopts a predictive and proactive stance. By systematically evaluating the known biological activities of structurally analogous compounds, we can construct a well-informed hypothesis regarding the potential pharmacology of this novel molecule. This approach allows for the rational design of a targeted research program to synthesize and validate these predictions.
Deconstruction of the Core Scaffold: Known Biological Activities of Related Compounds
To predict the biological profile of 1-acetyl-N-cycloheptylpiperidin-4-amine, we will examine the established activities of its constituent fragments and closely related analogues.
The 4-Aminopiperidine Core: A Versatile Pharmacophore
The 4-aminopiperidine moiety is a common feature in a wide range of biologically active molecules. Its basic nitrogen atom can participate in key hydrogen bonding interactions with protein targets, while the piperidine ring acts as a non-planar scaffold.
-
Antiviral Activity: Derivatives of 4-aminopiperidine have been identified as inhibitors of Hepatitis C Virus (HCV) assembly.[1] These compounds disrupt the co-localization of HCV core proteins with lipid droplets, a critical step in the viral life cycle.[1]
-
Antifungal Properties: Certain N-substituted 4-aminopiperidines exhibit potent antifungal activity, targeting ergosterol biosynthesis.[2] Specifically, they have been shown to inhibit sterol C14-reductase and sterol C8-isomerase in fungal pathogens.[2]
-
Antihistaminic Effects: The piperidine ring is a core component of many H1 antihistamines, including non-sedating agents like loratadine.[3]
-
Antimicrobial and Cytotoxic Potential: Substituted (piperidin-4-yl)adamantane-1-carboxylates have demonstrated in vitro antimicrobial and antifungal activity against various microbial strains.[4]
The N-cycloalkyl Substituent: Modulator of Potency and Selectivity
The cycloheptyl group attached to the 4-amino nitrogen is a bulky, lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
-
Hydrophobic Interactions: The N-cycloalkyl group can engage in hydrophobic and van der Waals interactions within the binding pockets of target proteins.[5] The size and lipophilicity of this group are often critical for potency.[5]
-
Influence on Antifungal Activity: In a series of 4-aminopiperidine-based antifungal agents, the nature of the N-substituent was found to be a key determinant of activity.[2] While the direct analogue was not reported, the study highlights the importance of this position for target engagement.
The 1-Acetyl Group: A Bioisosteric Consideration
The acetyl group on the piperidine nitrogen neutralizes the basicity of this nitrogen and introduces a hydrogen bond acceptor.
-
Intermediate in Synthesis: 1-Acetylpiperidin-4-amine is recognized as an important intermediate in the synthesis of piperidine-based drugs.[6] Its primary utility in the literature is as a chemical building block.[6][7]
-
Modulation of CNS Effects: In the development of non-sedating antihistamines, conversion of a basic tertiary amine on the piperidine ring to a neutral carbamate was shown to reduce central nervous system (CNS) effects while retaining antihistamine potency.[3] The 1-acetyl group can be considered a bioisostere of such a carbamate, suggesting it may limit blood-brain barrier penetration.
Predicted Biological Activity Profile of 1-acetyl-N-cycloheptylpiperidin-4-amine
Based on the analysis of its structural components, we can hypothesize the following potential biological activities for 1-acetyl-N-cycloheptylpiperidin-4-amine:
Table 1: Predicted Biological Activities and Rationale
| Predicted Biological Activity | Rationale | Key Structural Contributor(s) |
| Antifungal | Structurally similar to known antifungal 4-aminopiperidines that inhibit ergosterol biosynthesis.[2] | 4-aminopiperidine core, N-cycloheptyl group |
| Antiviral (e.g., HCV) | The 4-aminopiperidine scaffold is a known inhibitor of HCV assembly.[1] | 4-aminopiperidine core |
| Antimicrobial | Adamantane-bearing piperidine derivatives show broad antimicrobial activity.[4] | 4-aminopiperidine core |
| FXR Partial Agonism | 1-(4-aminophenylacetyl)piperidine derivatives are potent and selective FXR partial agonists for metabolic disorders.[8] While the linkage is different, the core piperidine and amino functionality are present. | Piperidine core, amino functionality |
It is less likely that the compound will exhibit significant CNS activity due to the presence of the 1-acetyl group, which is expected to decrease its basicity and ability to cross the blood-brain barrier.
Proposed Research and Development Workflow
To validate the predicted biological activities, a systematic experimental workflow is proposed. This workflow encompasses the synthesis, characterization, and biological evaluation of 1-acetyl-N-cycloheptylpiperidin-4-amine.
Chemical Synthesis
A plausible synthetic route to 1-acetyl-N-cycloheptylpiperidin-4-amine would involve the reductive amination of 1-acetyl-4-piperidone with cycloheptylamine.
Caption: Proposed synthetic workflow for 1-acetyl-N-cycloheptylpiperidin-4-amine.
Experimental Protocol: Reductive Amination
-
To a solution of 1-acetyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added cycloheptylamine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-acetyl-N-cycloheptylpiperidin-4-amine.
-
The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently assess the biological activity of the synthesized compound.
Caption: Proposed workflow for the biological evaluation of 1-acetyl-N-cycloheptylpiperidin-4-amine.
Table 2: Detailed Experimental Protocols for Biological Assays
| Assay | Protocol |
| Antifungal Susceptibility | The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method according to CLSI guidelines. The compound will be tested against a panel of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. |
| Antiviral (HCV) | A human hepatoma cell line harboring an HCV subgenomic replicon expressing luciferase will be used. Cells will be treated with serial dilutions of the compound, and antiviral activity will be quantified by measuring the reduction in luciferase activity. |
| Antibacterial Susceptibility | The MIC will be determined by broth microdilution against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. |
| FXR Reporter Assay | A cell line co-transfected with a plasmid encoding the full-length human FXR and a reporter plasmid containing FXR response elements upstream of a luciferase gene will be utilized. Cells will be treated with the compound, and FXR activation will be measured by the induction of luciferase expression. |
| Cytotoxicity | The 50% cytotoxic concentration (CC50) will be determined in relevant mammalian cell lines (e.g., HepG2, HEK293) using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. |
| In Vitro ADME | Standard assays will be conducted to determine aqueous solubility (nephelometry), cell permeability (PAMPA), and metabolic stability in liver microsomes. |
Conclusion and Future Perspectives
While there is currently no direct experimental data on the biological activity of 1-acetyl-N-cycloheptylpiperidin-4-amine, a systematic analysis of its structural components allows for the formulation of a strong, data-driven hypothesis. The presence of the 4-aminopiperidine core, coupled with the N-cycloheptyl substituent, strongly suggests potential as an antifungal or antiviral agent. The proposed research workflow provides a clear and logical path to synthesize this novel compound and rigorously test these predictions. The findings from these studies will not only elucidate the pharmacological profile of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the versatile 4-aminopiperidine class of compounds.
References
- Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7291.
- MacMillan, S. N., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS medicinal chemistry letters, 9(12), 1224–1229.
-
Villani, F. J., et al. (1986). N-substituted 11-(4-piperidylene)-5,6-dihydro-11H-benzo-[1][9]cyclohepta [1,2-b]pyridines. Antihistamines with no sedating liability. Arzneimittel-Forschung, 36(9), 1311–1314.
- Sadyrbaeva, T. S., et al. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 300, 118460.
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-substituted 11-(4-piperidylene)-5,6-dihydro-11H-benzo-[5,6]cyclohepta [1,2-b]pyridines. Antihistamines with no sedating liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Cyclohexylpiperidin-4-amine|Research Chemical [benchchem.com]
- 6. 1-Acetylpiperidin-4-amine | 160357-94-8 [chemicalbook.com]
- 7. CAS 160357-94-8: 1-Acetylpiperidin-4-amine | CymitQuimica [cymitquimica.com]
- 8. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
toxicology and safety profile of 1-acetyl-N-cycloheptylpiperidin-4-amine
An in-depth technical guide on the toxicology, safety profile, and handling protocols for 1-acetyl-N-cycloheptylpiperidin-4-amine (CAS 415947-24-9).
Technical Guidance for Research & Development
Executive Summary & Compound Identification
1-acetyl-N-cycloheptylpiperidin-4-amine is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) ligands (specifically CCR5 antagonists and sigma receptor modulators) and antifungal agents.[1]
As a secondary amine with a lipophilic cycloheptyl tail, this compound exhibits distinct physicochemical properties that dictate its safety profile. While it lacks a comprehensive public REACH dossier, its toxicological risks can be accurately extrapolated from Structure-Activity Relationships (SAR) of the 4-aminopiperidine scaffold and vendor safety data.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 1-(4-(cycloheptylamino)piperidin-1-yl)ethanone |
| CAS Number | 415947-24-9 |
| Molecular Formula | C₁₄H₂₆N₂O |
| Molecular Weight | 238.37 g/mol |
| MDL Number | MFCD01652803 |
| Physical State | Solid (typically off-white powder) or viscous oil depending on purity/salt form |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water (unless protonated) |
Hazard Characterization (GHS & SAR Analysis)
Expert Insight: The toxicity of this compound is driven by two functional motifs: the basic secondary amine (irritation/corrosion potential) and the lipophilic cycloheptyl ring (enhanced membrane permeability).
GHS Classification (Harmonized)
Based on data from analogous 4-aminopiperidines (e.g., 1-acetyl-4-aminopiperidine) and vendor notifications, the following GHS classifications apply:
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2] | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |
Structural Alerts & Predictive Toxicology
-
Secondary Amine Functionality (pKa ~10.5):
-
Mechanism: The nitrogen at the 4-position is highly basic. Upon contact with mucous membranes (eyes, lungs), it protonates, extracting hydrogen ions from moisture, leading to local pH spikes and caustic irritation.
-
Risk: High risk of chemical burns if left on skin under occlusion.
-
-
Cycloheptyl Moiety (Lipophilicity):
-
Mechanism: The 7-membered ring increases the LogP (estimated ~1.8–2.2). This facilitates rapid passive diffusion across the stratum corneum and blood-brain barrier (BBB).
-
Systemic Risk: Unlike hydrophilic amines, this compound can distribute centrally. Acute systemic toxicity may manifest as CNS depression or excitation (tremors) if ingested in high doses.
-
-
Acetyl Group (Amide):
-
Stability: The N1-acetyl group is metabolically stable compared to free amines but can be hydrolyzed by amidases in the liver. It generally reduces the acute toxicity compared to the free N-benzyl analogs.
-
Predicted Toxicokinetics & Metabolism
Understanding the metabolic fate is crucial for designing in vivo studies or interpreting cytotoxicity data.
Metabolic Pathways
The compound is predicted to undergo Phase I metabolism primarily via Cytochrome P450 enzymes.
-
N-Dealkylation (Major Route): CYP-mediated oxidation at the alpha-carbon of the cycloheptyl ring, leading to ring scission or removal of the cycloheptyl group, yielding 1-acetyl-4-aminopiperidine.
-
Amide Hydrolysis (Minor Route): Enzymatic cleavage of the acetyl group to release the free piperidine secondary amine.
Visualization: Predicted Metabolic Fate
The following diagram illustrates the logical flow of metabolic degradation and the associated bio-activation risks.
Figure 1: Predicted metabolic degradation pathways showing the primary dealkylation route and potential bioactive metabolites.
Occupational Hygiene & Handling Protocols
For researchers synthesizing or screening this compound, standard laboratory safety is insufficient due to the irritation potential. The following "Self-Validating" protocol ensures containment.
Engineering Controls
-
Primary Containment: All weighing and transfer of the solid must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >0.5 m/s.
-
Dissolution: Prepare stock solutions (e.g., 10mM in DMSO) immediately to minimize dust exposure.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Level | Rationale |
| Respiratory | N95 or P100 Respirator | Required if handling >100mg of dry powder outside a hood. Prevents inhalation of basic dust. |
| Hands | Nitrile Gloves (Double gloving recommended) | The lipophilic cycloheptyl group may facilitate permeation through thin latex. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient due to the high risk of severe irritation (H319). |
Emergency Response (Spill & Exposure)
-
Skin Contact: Wash with 5% acetic acid (dilute vinegar) followed by soap and water. Rationale: The weak acid neutralizes the basic amine immediately, preventing chemical burns.
-
Spill Cleanup: Do not sweep dry dust. Cover with a damp paper towel (soaked in dilute weak acid) to suppress dust, then wipe up.
Experimental Toxicology: Validation Workflows
If you are introducing this compound into a biological assay (e.g., cell culture), you must validate its cytotoxicity window to differentiate specific effects from general necrosis.
Protocol: Determination of CC50 (Cytotoxic Concentration 50%)
Use this protocol to establish the "Safe Window" for efficacy testing.
-
Cell Line Selection: HepG2 (Liver metabolic proxy) and HEK293 (Kidney/General).
-
Preparation:
-
Dissolve compound in DMSO to 100 mM (Stock).
-
Serial dilute in culture media (DMEM + 10% FBS) to: 100 μM, 30 μM, 10 μM, 3 μM, 1 μM.
-
Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
-
Incubation: 24 hours at 37°C, 5% CO₂.
-
Readout: MTT or CellTiter-Glo assay.
-
Calculation: Plot % Viability vs. Log[Concentration].
-
Acceptance Criteria: If CC50 < 10 μM, the compound is considered highly cytotoxic and may require structural modification (e.g., reducing lipophilicity).
-
Visualization: Safety Assessment Logic
The following decision tree guides the researcher through the safety evaluation process.
Figure 2: Decision matrix for qualifying the compound for biological screening.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122563, 1-Acetyl-4-piperidone (Precursor). Retrieved from [Link]
-
MDPI (2021). Synthesis, Biological Evaluation, and SAR of 4-Aminopiperidines as Novel Antifungal Agents. (Contextual SAR data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives and secondary amines. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Systematic Approach to Optimal Solvent Selection for 1-acetyl-N-cycloheptylpiperidin-4-amine
Abstract
The selection of an appropriate solvent is a critical determinant of success in numerous stages of pharmaceutical development, including synthesis, purification, crystallization, and formulation.[1][2] This document provides a comprehensive, multi-faceted guide for identifying the optimal solvent system for 1-acetyl-N-cycloheptylpiperidin-4-amine, a complex heterocyclic molecule. We present a workflow that integrates theoretical prediction with systematic experimental validation. The protocols detailed herein are designed to be self-validating, providing researchers with a robust framework for making informed, data-driven decisions that account for solubility, solution stability, and practical process considerations.
Introduction: The Critical Role of Solvent Selection
1-acetyl-N-cycloheptylpiperidin-4-amine is a molecule with distinct structural features that dictate its physicochemical behavior. Understanding these features is the first step in a logical solvent selection process. The choice of solvent can profoundly impact reaction kinetics, impurity profiles, crystal morphology, and ultimately, the bioavailability of an active pharmaceutical ingredient (API).[2] A poorly chosen solvent can lead to low yields, difficult purifications, or unstable formulations. Therefore, a systematic and scientific approach to solvent selection is not merely a matter of convenience but a fundamental aspect of process chemistry and drug development.[3][4]
Molecular Structure Analysis of 1-acetyl-N-cycloheptylpiperidin-4-amine
A rational solvent selection strategy begins with an analysis of the solute's structure. The principle of "like dissolves like" serves as a foundational guide.[5]
-
Tertiary Amide: The N-acetyl group on the piperidine ring creates a tertiary amide. This group is polar and can act as a hydrogen bond acceptor, but it is not a hydrogen bond donor. N-acetylation removes the basicity of the piperidine nitrogen and reduces the molecule's overall polarity compared to a non-acetylated precursor.[6][7]
-
Secondary Amine: The amine at the 4-position is secondary, substituted with a large cycloheptyl group. This amine is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. It also imparts basicity to the molecule.
-
Cycloheptyl and Piperidine Moieties: The cycloheptyl group is a large, non-polar, hydrophobic alkyl substituent.[8] Combined with the saturated piperidine ring, this part of the molecule contributes significant non-polar character, which will limit solubility in highly polar solvents like water.
Inference: The molecule possesses a dual character: polar, hydrogen-bonding functional groups (amide, secondary amine) and significant non-polar, hydrophobic regions (cycloheptyl and piperidine backbone). This suggests that optimal solubility will likely be found in solvents of intermediate polarity or in solvent mixtures that can effectively solvate both the polar and non-polar domains of the molecule.
Predictive Approaches for Pre-Screening Solvents
Before extensive benchwork, computational models can be employed to narrow the field of potential solvents, saving significant time and resources. These models use chemical structure to predict thermodynamic properties and solute-solvent interactions.[9]
Hansen Solubility Parameters (HSP)
HSP theory is based on the principle that "like dissolves like" by deconstructing the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.[10]
Each molecule (solute and solvent) can be described by a point in 3D "Hansen space." The distance (Ra) between the solute and a solvent in this space is calculated, and a Relative Energy Difference (RED) number is derived. A RED number less than 1 indicates high affinity and likely solubility.[11][12] This method is a powerful screening tool for identifying promising solvents or designing optimal solvent mixtures.[13][14]
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a more advanced method that uses quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles.[15][16] It calculates the chemical potential of a compound in any solvent or solvent mixture, providing highly accurate quantitative solubility predictions.[17][18] This in silico screening can rank solvents by their predicted solubilizing power, guiding the experimental design and reducing the number of physical tests required.[19][20][21]
Experimental Workflow for Optimal Solvent Determination
The following section details a systematic, multi-step experimental protocol for identifying and validating the optimal solvent for 1-acetyl-N-cycloheptylpiperidin-4-amine.
Workflow Diagram
Caption: Workflow for systematic solvent selection and validation.
Protocol: Preliminary Qualitative Screening
Objective: To rapidly identify solvents in which the compound has poor solubility at room temperature but good solubility upon heating—a characteristic often desired for crystallization.[22]
Materials:
-
1-acetyl-N-cycloheptylpiperidin-4-amine
-
Small test tubes or 1-2 mL glass vials
-
Vortex mixer
-
Heat gun or hot water bath
-
Selection of solvents (see Table 1 for suggestions)
Procedure:
-
Place approximately 5-10 mg of the compound into a series of labeled test tubes.
-
Add 0.5 mL of a single solvent to each corresponding tube.
-
Vigorously mix the contents using a vortex mixer for 30 seconds.
-
Observe and record the solubility at room temperature (e.g., Insoluble, Partially Soluble, Fully Soluble).
-
For tubes where the solid is not fully dissolved, gently heat the mixture while mixing until the solvent begins to boil.
-
Record the solubility at the elevated temperature.
-
Allow the heated tubes to cool to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe and record if a precipitate or crystals form upon cooling. This indicates the solvent may be suitable for crystallization.
Table 1: Suggested Solvents for Initial Screening
| Class | Solvent | Polarity Index | Boiling Point (°C) | Notes |
|---|---|---|---|---|
| Polar Protic | Water | 10.2 | 100 | Unlikely to be a good solvent alone due to large hydrophobic moiety. |
| Methanol | 5.1 | 65 | Good starting point for polar compounds. | |
| Ethanol | 4.3 | 78 | Common, less toxic alcohol. | |
| Isopropanol (IPA) | 3.9 | 82 | Less polar than ethanol. | |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | 82 | Common HPLC mobile phase component. |
| Acetone | 5.1 | 56 | Strong solvent, highly volatile. | |
| Dimethylformamide (DMF) | 6.4 | 153 | High boiling point, strong solubilizer.[4] | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Very strong solubilizer, high boiling point. | |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common ester, medium polarity. | |
| Tetrahydrofuran (THF) | 4.0 | 66 | Common ether, can form peroxides. | |
| Non-Polar | Toluene | 2.4 | 111 | Aromatic hydrocarbon. |
| Dichloromethane (DCM) | 3.1 | 40 | Halogenated, use in fume hood. |
| | Heptane/Hexane | 0.1 | 98/69 | Aliphatic hydrocarbons, likely poor solvents. |
Protocol: Quantitative Solubility Measurement by HPLC
Objective: To accurately determine the equilibrium solubility of the compound in the most promising solvents identified during the qualitative screen. The "shake-flask" method followed by HPLC analysis is a gold-standard approach.[20][23]
Procedure:
Part A: Sample Preparation (Shake-Flask Method)
-
Accurately weigh an excess amount of 1-acetyl-N-cycloheptylpiperidin-4-amine (e.g., 20-30 mg) into a 4 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.[24]
-
Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Seal the vial tightly and place it on a shaker or stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the suspension for at least 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually confirm that excess solid is still present.
-
Allow the suspension to settle. Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.[25]
-
Immediately dilute the clear filtrate with a suitable diluent (typically the HPLC mobile phase) to a concentration within the pre-determined calibration range. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary. Record the dilution factor precisely.
Part B: HPLC Analysis
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column with a gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is a common starting point.[25][26]
-
Calibration Curve: Prepare a series of at least five calibration standards of known concentration from a primary stock solution. The concentration range should bracket the expected concentration of the diluted sample.[5]
-
Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99.
-
Inject the diluted, filtered sample from Part A.
-
Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Data Interpretation and Stability Assessment
Summarizing and Selecting
Compile the quantitative solubility data into a clear table for comparison.
Table 2: Example Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Methanol | 25 | 150.2 |
| Ethanol | 25 | 85.5 |
| Isopropanol | 25 | 40.1 |
| Acetonitrile | 25 | 110.8 |
| Ethyl Acetate | 25 | 25.3 |
| Dichloromethane | 25 | >200 |
The "optimal" solvent is context-dependent. For purification via crystallization, a solvent with high solubility at elevated temperatures and low solubility at room temperature is ideal. For formulation or as a reaction medium, the solvent with the highest solubility might be preferred. Always consider safety, environmental impact, boiling point (for ease of removal), and cost.[1][4]
Protocol: Solution Stability Assessment
Objective: To ensure the compound does not degrade when dissolved in the chosen optimal solvent(s) over a relevant timeframe.[27]
Procedure:
-
Prepare an accurately known concentration of the compound (e.g., 1 mg/mL) in the selected optimal solvent(s).
-
Divide the solution into several vials. Store them under different conditions relevant to your process (e.g., room temperature exposed to light, room temperature in the dark, refrigerated at 2-8 °C).[28]
-
Establish a time-zero (T=0) purity profile by immediately analyzing a sample via HPLC.
-
Analyze the stored samples at specified time points (e.g., 4 hours, 24 hours, 48 hours, 1 week).[29]
-
At each time point, quantify the peak area of the parent compound and look for the appearance of any new peaks, which would indicate degradation.
-
Calculate the percentage of the compound remaining relative to the T=0 sample. A solution is generally considered stable if the analyte concentration remains within ±5-10% of the initial value and no significant degradation products appear.[27]
Conclusion
This application note provides a robust, integrated framework for selecting an optimal solvent for 1-acetyl-N-cycloheptylpiperidin-4-amine. By combining theoretical predictions with a systematic, two-tiered experimental screening process—qualitative followed by quantitative—researchers can efficiently identify promising candidates. The final selection must be validated through stability studies and balanced against practical considerations such as process compatibility, safety, and environmental impact. This methodical approach minimizes trial and error, accelerates development timelines, and ensures the selection of a solvent system that is both effective and appropriate for the intended application.
References
-
SCM. COSMO-RS: predict solubilities & fluid thermodynamics. Available from: [Link]
-
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Available from: [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]
-
Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available from: [Link]
-
Klamt, A., et al. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. Available from: [Link]
-
Wikipedia. COSMO-RS. Available from: [Link]
-
Gîrbea, G., et al. (2021). Solvent selection for pharmaceuticals. ResearchGate. Available from: [Link]
-
Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Available from: [Link]
-
Chemistry Stack Exchange. Explain why amino acids are insoluble in diethyl ether but N -acetyl amino acids are soluble. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Available from: [Link]
-
MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available from: [Link]
-
Scribd. Hansen Solubility Parameters Guide. Available from: [Link]
-
European Fine Chemicals Group. The important role of solvents in Fine Chemicals. Available from: [Link]
-
Wikipedia. Hansen solubility parameter. Available from: [Link]
-
Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Available from: [Link]
-
De-Luca, L. (2023). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
ResearchGate. (2014). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. Available from: [Link]
-
Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Available from: [Link]
-
Behm, F., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available from: [Link]
-
Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. Harvard University DASH. Available from: [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available from: [Link]
-
Domanska, U., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. Available from: [Link]
-
Hansen, C. M. Hansen Solubility Parameters. Available from: [Link]
-
Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available from: [Link]
-
Semantic Scholar. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available from: [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]
-
Tumpa, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available from: [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Available from: [Link]
-
South African Health Products Regulatory Authority. STABILITY TESTING. Available from: [Link]
-
Journal of Chemical Education. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Available from: [Link]
-
Bajaj, S., et al. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
PDS. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Available from: [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]
-
NCERT. Amines. Available from: [Link]
-
PubChem. 1-Acetylpiperidine-4-carboxylic acid. Available from: [Link]
-
ResearchGate. (2025). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
Sources
- 1. efcg.cefic.org [efcg.cefic.org]
- 2. coastviewsolvents.com [coastviewsolvents.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. vaia.com [vaia.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. ncert.nic.in [ncert.nic.in]
- 9. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. scribd.com [scribd.com]
- 13. mdpi.com [mdpi.com]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. COSMO-RS - Wikipedia [en.wikipedia.org]
- 16. zenodo.org [zenodo.org]
- 17. scm.com [scm.com]
- 18. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. approcess.com [approcess.com]
- 20. mdpi.com [mdpi.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 25. biorelevant.com [biorelevant.com]
- 26. researchgate.net [researchgate.net]
- 27. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 29. pharmtech.com [pharmtech.com]
Application Note: HPLC Method Development for 1-acetyl-N-cycloheptylpiperidin-4-amine
This Technical Application Note provides a comprehensive guide for the HPLC method development of 1-acetyl-N-cycloheptylpiperidin-4-amine . This compound presents specific chromatographic challenges: it possesses a basic secondary amine functionality (prone to peak tailing) and lacks a strong UV chromophore (limiting detection sensitivity).[1]
The following protocol is designed using a Quality by Design (QbD) approach, prioritizing peak shape integrity and detection limits.
Executive Summary
Developing a robust HPLC method for 1-acetyl-N-cycloheptylpiperidin-4-amine requires overcoming two primary obstacles:
-
Silanol Interaction: The secondary amine at position 4 is highly basic (
).[1][2] On standard silica columns at acidic pH, this moiety interacts with residual silanols, causing severe peak tailing.[2] -
Detection Limits: The molecule lacks an aromatic ring.[1] UV detection relies on the weak amide absorbance at 205–210 nm, necessitating high-purity solvents to minimize baseline drift.[1][2]
Recommended Strategy: Use a High-pH Reversed-Phase method on a hybrid-silica column.[1][2] Operating at pH 10.0 neutralizes the basic amine, improving peak symmetry and retention while allowing the use of MS-compatible buffers.
Compound Characterization & Physicochemical Profile
Understanding the molecule is the first step in rational method design.
| Property | Value (Estimated) | Chromatographic Implication |
| Structure | Piperidine ring with N-acetyl (amide) and 4-N-cycloheptyl (amine).[1][2] | Amide: Neutral. 4-Amine: Basic center.[1][2] |
| Molecular Weight | ~238.37 g/mol | Suitable for LC-MS (ESI+).[1][2] |
| ~10.2 – 10.8 (Secondary Amine) | At pH < 8, the molecule is positively charged ( | |
| LogP | ~1.8 – 2.2 | Moderately lipophilic; good retention on C18.[1][2] |
| UV Max | ~205 nm (Amide | Requires low-UV detection; solvents must be UV-transparent.[1][2] |
Method Development Logic (The "Why")
The pH Decision: Acidic vs. Basic[1]
-
Traditional Acidic Method (pH 2.5): At low pH, the amine is fully protonated. While solubility is high, the cation interacts strongly with deprotonated silanols on the column stationary phase, leading to "shark-fin" tailing. This requires ion-pairing agents (e.g., TFA), which suppress MS sensitivity.[1][2]
-
Modern Basic Method (pH 10.0): By raising the pH near the amine's
, we suppress ionization. The neutral molecule interacts only with the C18 ligands, resulting in sharp, symmetrical peaks and higher loadability. This is the chosen approach.
Column Selection
Standard silica dissolves at pH > 8.[1][2]0. We must use Hybrid Particle Technology (HPT) or bidentate C18 ligands designed for high pH stability.[1][2]
Detection Strategy
Since the compound lacks a benzene ring, detection at 254 nm is impossible.[1] We must use 210 nm .[1][2]
-
Risk:[1][2][3] Acetonitrile absorbs at <200 nm; Formic acid absorbs at <210 nm.[1][2]
-
Solution: Use Ammonium Bicarbonate (transparent at 210 nm) and HPLC-grade Acetonitrile.[1][2]
Experimental Protocol
Reagents & Standards
-
Reference Standard: 1-acetyl-N-cycloheptylpiperidin-4-amine (>98% purity).[1][2]
-
Solvents: Acetonitrile (HPLC Gradient Grade), Milli-Q Water (18.2 MΩ).[1][2]
-
Buffer Salt: Ammonium Bicarbonate (LC-MS grade) or Ammonium Hydroxide (28%).[1][2]
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | XBridge BEH C18 XP , 2.5 µm, 3.0 x 100 mm | Hybrid particle withstands pH 10; 2.5 µm offers UHPLC-like resolution on standard HPLC.[1][2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 | High pH suppresses amine ionization; volatile for MS.[1] |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent; low viscosity.[1][2] |
| Flow Rate | 0.6 mL/min | Optimized for 3.0 mm ID column.[1][2] |
| Col. Temp. | 40°C | Reduces viscosity; improves mass transfer for basic amines.[1][2] |
| Detection | UV @ 210 nm (Bandwidth 4 nm) | Target amide bond absorbance.[1][2] Ref. wavelength: OFF. |
| Injection | 2.0 µL | Low volume prevents solvent effects.[1][2] |
Gradient Program
| Time (min) | % Mobile Phase B | Curve | Description |
| 0.00 | 5 | Initial | Equilibrate at low organic to trap polar impurities. |
| 1.00 | 5 | 6 | Hold to elute unretained salts. |
| 8.00 | 95 | 6 | Linear gradient to elute the main compound and lipophilic dimers. |
| 10.00 | 95 | 6 | Wash column.[1][2] |
| 10.10 | 5 | 1 | Return to initial conditions.[1][2] |
| 14.00 | 5 | 1 | Re-equilibration (Critical for reproducibility). |
Method Development Workflow Visualization
The following diagram illustrates the decision matrix used to arrive at the High-pH protocol.
Caption: Decision tree prioritizing High-pH chromatography to mitigate amine tailing and ensure MS compatibility.
Validation & Troubleshooting
System Suitability Criteria
Before running samples, ensure the system meets these metrics:
-
Tailing Factor (
): Must be < 1.5 (Ideally < 1.2).[1][2] If , increase buffer pH to 10.5 or replace column.[1] -
Sensitivity (S/N): Limit of Quantitation (LOQ) should be established at S/N > 10. Expect LOQ approx.[1][2] 0.5 µg/mL via UV.[2]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Drifting Baseline | UV absorbance of mobile phase B. | Ensure Acetonitrile is "Gradient Grade."[1][2] Do not use TFA at 210 nm; it absorbs strongly.[1][2] |
| Peak Tailing | Secondary silanol interactions.[1][2] | Verify pH is ≥ 10.[1][2][4]0. If using an older column, switch to a fresh Hybrid C18.[1] |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in 10% MeCN / 90% Water.[1][2] Do not dissolve in 100% MeCN.[1][2] |
| Ghost Peaks | Carryover. | The cycloheptyl group is lipophilic.[1] Add a needle wash step with 90% Acetonitrile/10% Water.[1][2] |
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text on method development logic).
-
McCalley, D. V. (2010).[1] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1217(6), 858-880.[2] (Authoritative source on high-pH chromatography for amines).[1][2]
-
Waters Corporation. (2023).[1][2] XBridge BEH Column Care and Use Manual. (Verification of hybrid particle stability at pH 10).
-
Dolan, J. W. (2006).[1] "The Power of pH." LCGC North America, 24(11).[1] (Explanation of pH effects on selectivity and peak shape).
Sources
Troubleshooting & Optimization
improving synthesis yield of 1-acetyl-N-cycloheptylpiperidin-4-amine
An essential component in contemporary drug discovery, 1-acetyl-N-cycloheptylpiperidin-4-amine serves as a key building block for various therapeutic agents. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this important intermediate.
Synthetic Overview
The most direct and efficient synthesis of 1-acetyl-N-cycloheptylpiperidin-4-amine is achieved through a one-pot reductive amination reaction. This process involves the condensation of 1-acetyl-4-piperidone with cycloheptylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Caption: Overall synthetic scheme for 1-acetyl-N-cycloheptylpiperidin-4-amine.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reductive amination reaction has a very low yield or is not working at all. What are the common causes?
A: Low or no yield in this reaction can be attributed to several factors, primarily related to imine formation, the choice and handling of the reducing agent, and overall reaction conditions.
1. Inefficient Imine Formation: The reaction between the ketone (1-acetyl-4-piperidone) and the amine (cycloheptylamine) to form the imine is a reversible equilibrium.[1] If the equilibrium is not driven towards the imine, the subsequent reduction step will be inefficient.
-
Troubleshooting:
-
Water Removal: The formation of the imine releases a molecule of water. While some reducing agents tolerate water, its presence can hinder the reaction. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.
-
pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.[2] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
-
2. Suboptimal Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine in the presence of the ketone starting material.
-
Troubleshooting:
-
Use a Mild, Selective Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for most reductive aminations.[2][3] It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine over the ketone.[4] Sodium cyanoborohydride (NaBH₃CN) is another effective option, but it is toxic and requires careful handling.[1]
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.
-
3. Reaction Conditions: The solvent and temperature can significantly influence the reaction outcome.
-
Troubleshooting:
-
Solvent Choice: Aprotic solvents that can dissolve both reactants are ideal. 1,2-Dichloroethane (DCE) and dichloromethane (DCM) are the most commonly used and effective solvents for reactions involving NaBH(OAc)₃.[3][5] Tetrahydrofuran (THF) is another alternative.
-
Temperature: Most reductive aminations proceed efficiently at room temperature. Excessive heat is generally not required and may lead to side product formation.
-
Caption: Workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products, complicating purification. What are they and how can I suppress them?
A: The primary side products in this reaction are typically the result of the ketone being reduced or the starting amine being consumed in undesired ways.
1. Reduction of 1-acetyl-4-piperidone: If the reducing agent is too reactive or if the imine formation is slow, the starting ketone can be reduced to the corresponding alcohol, 1-acetylpiperidin-4-ol.
-
Troubleshooting:
-
Selective Reducing Agent: As mentioned, NaBH(OAc)₃ is highly selective for the imine over the ketone.[1] Avoid stronger reducing agents like NaBH₄ unless you are performing a stepwise procedure where the imine is formed first, and the ketone is consumed before the reductant is added.[4]
-
Order of Addition: Allow the ketone and amine to stir for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.
-
2. Dialkylation of Cycloheptylamine: In some reductive aminations, the product secondary amine can react with another molecule of the ketone, leading to a tertiary amine byproduct.[3] In this specific synthesis, this is less of a concern as the product amine is sterically hindered.
-
Troubleshooting:
-
Stoichiometry: Using a slight excess of the primary amine (cycloheptylamine, ~1.1-1.2 equivalents) can help ensure the ketone is fully converted to the desired imine and minimize side reactions.[3]
-
Issue 3: Purification Difficulties
Q: I am struggling to purify my final product. What are some common impurities and effective purification strategies?
A: The basic nature of the product amine can be exploited for purification. Common impurities include unreacted starting materials and the side products mentioned above.
-
Troubleshooting:
-
Acid-Base Extraction: An initial workup using liquid-liquid extraction can effectively remove non-basic impurities.[6]
-
Dissolve the crude reaction mixture in an organic solvent like DCM or ethyl acetate.
-
Extract with an acidic aqueous solution (e.g., 1 M HCl). The basic product and any unreacted cycloheptylamine will move into the aqueous layer as their hydrochloride salts.
-
Discard the organic layer, which contains neutral impurities like unreacted ketone or the alcohol side product.
-
Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to a pH > 12.
-
Extract the now free-based amine back into an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the purified basic components.
-
-
Flash Column Chromatography: For separating the product from any remaining basic impurities, flash chromatography on silica gel is effective. A gradient elution system, such as dichloromethane/methanol with a small amount of triethylamine (e.g., 0.5-1%) to prevent the amine from tailing on the acidic silica, is recommended.
-
Alternative Multi-Step Synthesis & Troubleshooting
An alternative, though less direct, route involves starting with N-Boc-4-piperidone. This route introduces additional steps and potential pitfalls.
-
Reductive Amination: N-Boc-4-piperidone + Cycloheptylamine → tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate.
-
Boc-Deprotection: Acid-mediated removal of the Boc group to yield N-cycloheptylpiperidin-4-amine.
-
Selective Acylation: Acetylation of the piperidine nitrogen.
Q: I'm using the multi-step route and having issues with the Boc-deprotection step. What could be wrong?
A: Incomplete deprotection or side reactions can occur if conditions are not optimized.
-
Troubleshooting:
-
Acid Choice: Trifluoroacetic acid (TFA) in DCM is a very common and effective method for Boc deprotection.[7][8] An alternative is 4M HCl in 1,4-dioxane.[2]
-
Reaction Monitoring: The reaction is typically fast (1-2 hours at room temperature).[9] Monitor by TLC or LC-MS to ensure complete consumption of the starting material before workup.
-
Q: In the final acylation step, am I getting the acetyl group in the right place?
A: The target molecule requires acetylation on the piperidine ring nitrogen (position 1). The intermediate, N-cycloheptylpiperidin-4-amine, has two secondary amine nitrogens. Fortunately, the endocyclic piperidine nitrogen is generally more basic and nucleophilic than the exocyclic N-cycloheptyl amine, meaning it will be preferentially acylated.
-
Troubleshooting for Selective Acylation:
-
Anhydrous Conditions: Acetylating agents like acetyl chloride or acetic anhydride react readily with water. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the reagent.[10]
-
Use of a Base: Add a non-nucleophilic base like triethylamine or pyridine (2-3 equivalents) to the reaction. This will scavenge the HCl or acetic acid byproduct and can enhance the reaction rate.[10]
-
Temperature Control: Add the acetyl chloride or acetic anhydride slowly to the reaction mixture, preferably at 0 °C, to control the exotherm and minimize potential side reactions.
-
Caption: Decision tree for optimizing the selective acylation step.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of 1-acetyl-4-piperidone
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-acetyl-4-piperidone (1.0 eq).
-
Solvent & Amine Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add cycloheptylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-24 hours).
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by acid-base extraction or column chromatography as described above.
| Parameter | Recommended Condition | Rationale | Reference |
| Ketone | 1-acetyl-4-piperidone | Direct precursor for the target molecule. | N/A |
| Amine | Cycloheptylamine | Provides the N-cycloheptyl moiety. | [8] |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for imine reduction. | [2] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic, good solubility for reactants. | [3][5] |
| Stoichiometry | Amine: 1.1 eq, Reductant: 1.5 eq | Excess amine drives imine formation; excess reductant ensures completion. | [3] |
| Temperature | Room Temperature | Sufficient for reaction; avoids side products. | [11] |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
De la Cruz, M. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Pferschy-Wenzig, E.-M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Retrieved from [Link]
-
Chem Survival. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Lemke, C. T., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. PMC. Retrieved from [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Retrieved from [Link]
-
Ali, A., et al. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts. MDPI. Retrieved from [Link]
-
Liu, W., et al. (2023). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Chinese Chemical Letters. Retrieved from [Link]
- BASF SE. (1999). Preparation of 1-acetyl-4-piperidones. Google Patents.
-
Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. PubMed. Retrieved from [Link]
-
LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. Retrieved from [Link]
-
Defense Technical Information Center. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]
- Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]
-
Wang, W., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Nature Communications. PMC. Retrieved from [Link]
-
Arkat USA, Inc. (2004). N-Acylation in combinatorial chemistry. ARKIVOC. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
SciSpace. (n.d.). Biocatalytic N-Acylation of Amines in Water Using an Acyltransferase from Mycobacterium smegmatis. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. mdpi.com [mdpi.com]
- 9. Lab Reporter [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Acetylation of Cycloheptylpiperidin-4-amine
Executive Summary
This guide addresses the specific challenges in acetylating cycloheptylpiperidin-4-amine . The core objective is the selective N-acetylation of the primary amine (position 4) while preserving the integrity of the tertiary amine (position 1, bearing the cycloheptyl group).
The primary technical risks in this synthesis are diacetylation (imide formation), N-acylammonium degradation (reaction at the tertiary amine), and salt contamination . This document provides a self-validating protocol and a troubleshooting matrix to ensure high purity (>98%) and yield.
Troubleshooting Guide (Q&A)
Q1: I observe a "double acetylation" impurity (~+42 Da mass shift). How do I prevent this?
Diagnosis: This is likely the imide byproduct (
-
Excess Reagent: Using >1.5 equivalents of acetic anhydride (
). -
High Temperature: Heating the reaction drives the thermodynamically less stable imide formation.
-
Catalyst Overactivity: Using DMAP (4-Dimethylaminopyridine) can accelerate over-acetylation.
Corrective Action:
-
Stoichiometry Control: Limit
to 1.05 – 1.10 equivalents . -
Temperature: Conduct the addition at 0°C and do not exceed room temperature (20-25°C).
-
Quenching: Quench the reaction immediately upon consumption of starting material (monitor by TLC/LCMS) using a nucleophile like methanol or aqueous bicarbonate.
Q2: The reaction mixture turns deep reddish-brown/black. Is my product degrading?
Diagnosis: This indicates the formation of N-acylammonium salts or oxidation products derived from the tertiary amine (the cycloheptyl-piperidine nitrogen). Root Cause:
-
Tertiary Amine Attack: The tertiary nitrogen is nucleophilic. In the presence of excess
(especially in DMF or at high heat), it forms an unstable N-acetylammonium species. This species can undergo elimination or polymerization, leading to colored "tar" impurities. -
Oxidation: If the solvent is not degassed, the tertiary amine can form N-oxides, which degrade under acylation conditions.
Corrective Action:
-
Solvent Choice: Use DCM (Dichloromethane) or THF instead of DMF. DMF can promote color formation with anhydrides.[1]
-
Order of Addition: Add the acetylating agent slowly to the amine/base mixture at 0°C. This ensures the highly reactive primary amine consumes the reagent before the tertiary amine can react significantly.
Q3: My product isolates as a sticky gum instead of a solid. How do I fix this?
Diagnosis: The product is likely contaminated with Triethylamine Hydrochloride (TEA·HCl) or Acetic Acid salts , or it exists as a mixed salt form. Root Cause:
-
Incomplete Workup: The lipophilic cycloheptyl group makes the molecule behave like a "soap" (amphiphilic), causing salts to be trapped in the organic layer during extraction.
-
Salt vs. Free Base: The acetylated product has a basic center (the piperidine nitrogen). If isolated as a salt (acetate/chloride), it is often hygroscopic and gummy.
Corrective Action:
-
Free-Basing: Ensure the final wash is with saturated aqueous
or dilute NaOH (pH > 10) to convert the piperidine nitrogen to its free base form. -
Salt Removal: If using DCM, TEA·HCl is partially soluble.[2][3] Perform a "solvent swap": concentrate the gum, redissolve in Ethyl Acetate (EtOAc) or Ether , and filter off the precipitated TEA·HCl salts before final washing.
Q4: The reaction stalls with 10-15% starting material remaining.
Diagnosis: Reagent hydrolysis or protonation of the nucleophile. Root Cause:
-
Wet Solvents: Acetic anhydride hydrolyzes rapidly if water is present.
-
Protonation: As the reaction proceeds, acetic acid (AcOH) is generated. This protonates the unreacted primary amine (
), rendering it non-nucleophilic.
Corrective Action:
-
Auxiliary Base: Ensure you are using 1.2 – 1.5 equivalents of Triethylamine (TEA) or DIPEA to scavenge the acid byproduct and keep the primary amine deprotonated.
-
Reagent Quality: Use fresh
(distilled if necessary) and anhydrous solvents.[1]
High-Fidelity Acetylation Protocol
Objective: Synthesis of N-(1-cycloheptylpiperidin-4-yl)acetamide with >98% purity.
Reagents
-
Substrate: 1-Cycloheptylpiperidin-4-amine (1.0 eq)
-
Reagent: Acetic Anhydride (
) (1.1 eq) -
Base: Triethylamine (
) (1.2 eq) -
Solvent: Anhydrous Dichloromethane (DCM) (10 mL/g substrate)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the amine and triethylamine in anhydrous DCM .
-
Cooling: Submerge the flask in an ice/water bath (0°C) . Allow to equilibrate for 10 minutes.
-
Why? Low temperature maximizes the kinetic selectivity for the primary amine over the tertiary amine.
-
-
Addition: Add Acetic Anhydride dropwise via syringe or addition funnel over 15-20 minutes.
-
Critical: Rapid addition causes local heating and concentration spikes, promoting diacetylation.
-
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Check TLC (System: 10% MeOH in DCM + 1%
). Stain with Ninhydrin (SM turns purple; Product is non-reactive/faint).
-
-
Quench: Once SM is consumed, add Methanol (1-2 mL) and stir for 10 minutes.
-
Why? Reacts with excess anhydride to form volatile methyl acetate and acetic acid.
-
-
Workup (Salt Removal):
-
Isolation: Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Mechanistic Visualization
Figure 1: Reaction Pathways & Selectivity
This diagram illustrates the desired pathway versus the critical side reactions (Imide formation and N-Acylammonium degradation).
Caption: Path A represents the desired selective acetylation. Path B and C are parasitic side reactions caused by lack of steric/kinetic control.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve experimental issues.
Caption: Logic flow for diagnosing common acetylation failures based on observation and LCMS data.
Data Summary: Solvent & Base Effects
| Parameter | Recommended | Problematic | Reason |
| Solvent | DCM, THF | DMF, Pyridine (neat) | DMF promotes color formation; neat pyridine makes workup difficult. |
| Base | Triethylamine (1.2 eq) | None / Pyridine (excess) | Acid scavenging is required to prevent protonation of the amine. |
| Temp | 0°C | Reflux / >40°C | Heat promotes diacetylation and tertiary amine degradation. |
| Quench | MeOH / NaHCO3 | Water only | Methanol rapidly destroys excess anhydride; water is slower. |
References
-
BenchChem. (2025).[4] Technical Support Center: Optimizing Piperidine Acylation Reactions. Retrieved from
-
Mariella, R. P., & Brown, K. H. (1971).[7] A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride.[5][7][8] Canadian Journal of Chemistry.[7] Retrieved from
-
National Institutes of Health (NIH). (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives. PubMed. Retrieved from
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from reaction mixtures? Retrieved from
-
Sigma-Aldrich. (2025). N-(4-Iodophenyl)-2-(piperidin-1-yl)acetamide Product Specifications. Retrieved from
Sources
- 1. physicsforums.com [physicsforums.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
resolving baseline noise in HPLC analysis of 1-acetyl-N-cycloheptylpiperidin-4-amine
Resolving and Preventing Baseline Noise: A Troubleshooting Guide
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-acetyl-N-cycloheptylpiperidin-4-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter baseline noise, a common yet disruptive issue that can compromise data quality and obscure important analytical results[1][2].
The unique chemical nature of 1-acetyl-N-cycloheptylpiperidin-4-amine—a basic compound containing a secondary amine within its piperidine ring—presents specific challenges in reversed-phase chromatography. These challenges often manifest as baseline disturbances. This guide provides a systematic, causality-driven approach to diagnose, resolve, and prevent these issues, ensuring the integrity and accuracy of your analyses.
Systematic Troubleshooting Workflow
Baseline noise is rarely a single-issue problem. It is often the result of several contributing factors. The following workflow provides a logical sequence of checks, starting from the most common and easiest to resolve issues and progressing to more complex system and method-specific problems.
Caption: A step-by-step workflow for diagnosing HPLC baseline noise.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments with 1-acetyl-N-cycloheptylpiperidin-4-amine.
Q1: My baseline shows regular, pulsing noise that matches the pump stroke. What is the cause?
A: This type of regular, sawtooth-shaped noise is almost always linked to the pump's fluid delivery system[3]. The primary causes are:
-
Air in the Pump Head: The most common cause. Dissolved gases can come out of solution and form bubbles in the pump head, causing pressure fluctuations[3][4]. Solution: Degas your mobile phase thoroughly and purge the pump.
-
Faulty Check Valves: A dirty or failing check valve can cause inconsistent flow and pressure ripples[5]. Solution: Sonciate the check valves in methanol or isopropanol, or replace them if cleaning is ineffective.
-
Worn Piston Seals: Leaking piston seals will result in poor pressure stability and can introduce noise[3][5]. A sign of a leak is often a buildup of buffer salts around the pump head[6][7]. Solution: Perform routine preventative maintenance, including replacing pump seals annually or as needed[5].
Q2: Why is my baseline noisy only when analyzing 1-acetyl-N-cycloheptylpiperidin-4-amine, but stable during blank runs?
A: This strongly suggests an interaction between your analyte and the stationary phase or a problem with the analytical method itself. Because 1-acetyl-N-cycloheptylpiperidin-4-amine is a basic compound, it is prone to strong interactions with the HPLC column.
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual acidic silanol groups on their surface. Your basic amine analyte can interact strongly with these sites, leading to poor peak shape (tailing). If the column is contaminated with other strongly retained compounds, your analyte might displace them, causing a noisy or drifting baseline[5].
-
Column Contamination: Strongly retained materials from previous injections can elute as very broad peaks during your run, appearing as a rising or noisy baseline[8]. Your analyte, under the current mobile phase conditions, may be facilitating the elution of these contaminants.
-
Solution: Use a high-purity, base-deactivated column specifically designed for the analysis of basic compounds. Alternatively, flush the column with a strong solvent (see Protocol 3) or consider using mobile phase additives to mitigate these interactions.
Q3: How does mobile phase pH affect baseline noise for this analysis?
A: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like your amine[9][10].
-
Analyte Ionization: The piperidine amine in your compound has a pKa (likely around 9-10). At a low pH (e.g., pH 3), the amine will be fully protonated (positively charged). At a high pH (e.g., pH 10), it will be in its neutral form.
-
Operating Near the pKa: If your mobile phase pH is close to the analyte's pKa, small, unavoidable fluctuations in pH can cause significant shifts in retention time and an unstable, drifting baseline[11].
-
Recommendation: To ensure a stable baseline and robust method, adjust your mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a low pH (e.g., 2.5-4.0) or a high pH (e.g., >10, with a pH-stable column) is recommended.
Q4: I see random, sharp spikes in my baseline. What are they?
A: Sharp, irregular spikes are typically caused by one of three things:
-
Air Bubbles: Small air bubbles passing through the detector flow cell will cause large, sharp spikes[2][4]. This is often due to inadequate mobile phase degassing[2]. Creating backpressure by adding a flow restrictor after the detector can help keep gases dissolved[1].
-
Particulates: Particulates from a "dirty" sample or mobile phase can also cause spikes[4]. Always filter your mobile phase and samples before use with a 0.2 or 0.45 µm filter[4][6].
-
Electrical Interference: Ensure the HPLC instrument is properly grounded and not sharing a circuit with noisy electronic equipment[4].
Table 1: Common Types of Baseline Noise and Their Primary Causes
| Noise Type | Description | Probable Causes | Recommended Actions |
| Drift | A slow, steady upward or downward slope of the baseline. | Column temperature fluctuations, non-equilibrated column, mobile phase composition changing, contaminated column or detector cell.[2][4][12] | Use a column oven, allow sufficient equilibration time, prepare fresh mobile phase, clean the system. |
| Regular Noise (Cyclic) | Periodic, regular oscillations or pulses. | Pump pulsations, faulty check valves, insufficient mobile phase mixing.[4][5][12] | Purge the pump, clean/replace check valves, install a larger volume mixer. |
| Irregular Noise (Spikes) | Random, sharp peaks or fluctuations. | Air bubbles in the detector, particulates, electrical interference, leaks.[4][6][7] | Degas mobile phase, filter samples/solvents, check electrical grounding, inspect for leaks. |
Optimizing Your Method for Amine Analysis
To proactively prevent baseline noise when analyzing 1-acetyl-N-cycloheptylpiperidin-4-amine, consider the chemical interactions at play.
Sources
- 1. sepscience.com [sepscience.com]
- 2. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 3. welch-us.com [welch-us.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. sepscience.com [sepscience.com]
- 11. akjournals.com [akjournals.com]
- 12. Shimadzu Baseline Disturbance [shimadzu.nl]
Technical Guide: Stabilization of 1-Acetyl-N-cycloheptylpiperidin-4-amine in Aqueous Media
[1]
Executive Summary & Molecule Profile
This guide addresses the stabilization and solubilization of 1-acetyl-N-cycloheptylpiperidin-4-amine . This molecule presents a classic "push-pull" formulation challenge: it contains a hydrophobic cycloheptyl tail promoting aggregation, a basic secondary amine susceptible to oxidation, and a polar acetamide core that requires hydrolytic protection.[1]
Molecular Architecture & Risk Analysis[1]
-
Solubility Handle (The "Switch"): The secondary amine at position 4 (C4-NH). It is basic (Predicted pKa ~9.2–9.6).[1] Protonation here is the primary driver for aqueous solubility.
-
Hydrophobic Anchor: The cycloheptyl ring. This bulky, lipophilic group drives precipitation and surface adsorption in aqueous environments.
-
Stability Weak Points:
Module A: Solubility & pH Profiling
The Core Challenge: In its neutral state (pH > 9), the molecule is highly lipophilic due to the cycloheptyl and piperidine scaffold, leading to immediate precipitation.
Protocol: The "Protonation Window" Strategy
To achieve stable aqueous solutions, you must operate below the pKa of the secondary amine.
| Parameter | Recommended Range | Scientific Rationale |
| Target pH | 4.5 – 6.0 | Ensures >99% protonation of the C4-amine (solubility) while avoiding the acidic extremes that trigger acetamide hydrolysis.[1] |
| Buffer System | Acetate (pH 4.5 - 5.5) or Citrate (pH 5.0 - 6.0) | These buffers provide high capacity in the target range.[1] Avoid phosphate if metal ion catalysis (oxidation) is a concern.[1] |
| Concentration Limit | < 10 mM (without co-solvents) | Above this limit, the hydrophobic cycloheptyl group may drive micellar aggregation even when protonated. |
Troubleshooting: "It precipitated overnight."
If precipitation occurs at pH 5.0, it is likely due to "Salting Out" or Counter-ion Hydrophobicity .
-
Root Cause: Using lipophilic counter-ions (e.g., perchlorate, fumarate) can cause the protonated salt to precipitate.
-
Solution: Switch to hydrophilic counter-ions: Chloride (Cl⁻) or Gluconate .[1]
Module B: Chemical Stability (Oxidation & Hydrolysis)
The N4-secondary amine is electron-rich and prone to radical attack.[1] The N1-amide is hydrolytically sensitive.[1]
Mechanism of Degradation
The following diagram illustrates the two primary degradation pathways you must mitigate.
Figure 1: Primary degradation pathways.[1] The N4-amine oxidation is the most immediate risk in neutral aqueous solutions, while N1-amide hydrolysis is a risk during long-term storage or heat stress.[1]
Stabilization Protocol
-
Deoxygenation: Always sparge buffers with Argon or Nitrogen for 15 minutes prior to dissolution.[1]
-
Antioxidants:
-
Add L-Methionine (0.1% w/v) or Ascorbic Acid (0.05% w/v) .
-
Why Methionine? It acts as a "sacrificial" antioxidant, preferentially oxidizing before the secondary amine.
-
-
Chelation:
Module C: Advanced Solubilization (The Cyclodextrin Strategy)
If pH adjustment alone does not yield sufficient concentration (>10 mM), you must shield the hydrophobic cycloheptyl group.
The "Host-Guest" Solution
The cycloheptyl ring is the perfect size for inclusion into the cavity of Beta-Cyclodextrin (β-CD) .
-
Recommended Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]
-
Avoid native β-CD due to its own low water solubility and nephrotoxicity risks in vivo.[1]
-
-
Molar Ratio: 1:2 (Drug : CD).[1]
-
Mechanism: The hydrophobic cycloheptyl tail enters the CD cavity, leaving the polar amine/amide backbone exposed to water. This prevents aggregation and sterically hinders the amine from oxidation.
Preparation Protocol (Step-by-Step)
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in 50 mM Acetate Buffer (pH 5.0).
-
Add Compound: Add 1-acetyl-N-cycloheptylpiperidin-4-amine slowly while vortexing.
-
Equilibrate: Sonicate for 10 minutes at ambient temperature.
-
Filter: Pass through a 0.22 µm PVDF filter (do not use Nylon, as it binds amines).[1]
Troubleshooting & FAQs
Decision Tree: Diagnosing Instability
Use this logic flow to identify the root cause of solution failure.
Figure 2: Troubleshooting logic for common instability modes.
Frequently Asked Questions
Q1: Can I use DMSO to make a stock solution? A: Yes. The molecule is highly soluble in DMSO. However, when diluting into water, ensure the final DMSO concentration is <1% to avoid "crashing out" the compound. Always dilute the DMSO stock into the acidic buffer (pH 5), not into pure water.
Q2: Why is my solution turning yellow over time? A: This is the hallmark of amine oxidation (N-oxide formation). The secondary amine is reacting with dissolved oxygen.
-
Fix: You must add an antioxidant (Methionine or Ascorbic Acid) and store the solution in amber glass to prevent photo-oxidation.[1]
Q3: Can I autoclave this solution? A: No. While the amide bond is relatively stable, the combination of high heat (121°C) and the requisite acidic pH (for solubility) significantly increases the rate of hydrolysis (deacetylation). Use 0.22 µm sterile filtration instead.[1]
Q4: Is the cycloheptyl group stable? A: Chemically, yes. It is an inert alkane ring.[1] Physically, it is the source of your solubility problems. It does not degrade, but it drives the molecule to stick to plastic tubes (polypropylene). Use glass vials or low-binding plastics for storage.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Waterman, K. C., et al. (2002).[1] Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. [1]
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of Amides Kinetics). Wiley-Interscience.[1]
-
FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
Technical Support Center: Scale-Up of 1-Acetyl-N-cycloheptylpiperidin-4-amine
Introduction: The Molecule & The Challenge
1-Acetyl-N-cycloheptylpiperidin-4-amine is a critical piperidine building block, often employed as a scaffold in the synthesis of GPCR ligands (e.g., CCR5 antagonists) and muscarinic receptor modulators.
While the synthesis appears straightforward—a reductive amination between 1-acetyl-4-piperidone and cycloheptylamine —scale-up introduces non-linear challenges. The steric bulk of the cycloheptyl ring retards imine formation, creating a kinetic competition between the desired reductive amination and the direct reduction of the ketone starting material. Furthermore, if using hydride reagents, the removal of boron salts at the kilogram scale can cause catastrophic filtration bottlenecks.
This guide addresses the three critical phases of production: Reaction Engineering , Impurity Control , and Work-up/Isolation .
Module 1: Synthesis Route & Thermodynamics
Primary Route: Reductive Amination (STAB Method)
The industry-standard route utilizes Sodium Triacetoxyborohydride (STAB) due to its selectivity for imines over ketones.
Reaction Scheme:
-
Reagents: 1-Acetyl-4-piperidone + Cycloheptylamine.
-
Solvent: DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran).[1]
-
Reductant: NaBH(OAc)₃ (STAB).
-
Additive: Acetic Acid (AcOH) to catalyze imine formation.
Process Flow Diagram & Impurity Pathways
Figure 1: Reaction pathway highlighting the critical competition between imine formation and direct ketone reduction.
Module 2: Troubleshooting Guide
Scenario A: High Levels of Alcohol Impurity (1-Acetyl-4-piperidinol)
Symptom: LCMS shows a significant peak at M+1 = 144 (approx), and yield of the desired amine is low (<60%). Root Cause: The reducing agent (STAB) was added before the imine equilibrium was fully established. The steric bulk of the cycloheptyl group makes imine formation slower than with smaller amines like methylamine.
| Diagnostic Step | Actionable Solution |
| Check Imine Formation | Monitor the disappearance of the ketone via HPLC/TLC before adding STAB. |
| Adjust Protocol | Pre-mix: Stir the ketone and amine with 1.0–1.5 eq. of AcOH for 2–4 hours (or overnight) before adding STAB. |
| Water Scavenging | Add anhydrous Na₂SO₄ or Ti(OiPr)₄ (1.0 eq) during the pre-mix phase to drive the equilibrium toward the imine. |
Scenario B: The "Oiling Out" Phenomenon During Work-up
Symptom: Upon quenching with aqueous base, the product forms a gummy, sticky oil that traps impurities and solvent, making phase separation impossible. Root Cause: The free base of the product is lipophilic but has surfactant-like properties in the presence of boron salts.
| Diagnostic Step | Actionable Solution |
| Phase Cut | Do NOT use a simple water/DCM wash. The density difference is insufficient with the emulsion. |
| Salt Break | Rochelle's Salt (Potassium Sodium Tartrate): Quench the reaction with a saturated solution of Rochelle's salt and stir vigorously for 2 hours. This complexes the boron, solubilizing it in the aqueous layer and breaking the emulsion. |
| Alternative Solvent | Switch extraction solvent to MTBE (Methyl tert-butyl ether). The product is soluble, but the boron sludge often precipitates out or stays in the aqueous phase more cleanly. |
Scenario C: Filtration Clogging (Scale >100g)
Symptom: Filtering the quenched reaction mixture takes hours; the filter cake is a slimy, gelatinous borate complex. Root Cause: Insoluble boron species generated from STAB decomposition.
| Diagnostic Step | Actionable Solution |
| Avoid Filtration | Use an aqueous quench (Rochelle's Salt or 1M NaOH) to dissolve the solids, then separate layers. |
| Celite Bed | If filtration is mandatory, use a deep bed of Celite 545. |
| Methanol Quench | Quench excess STAB with MeOH before adding water. This forms volatile trimethyl borate (B(OMe)₃) which can be removed, reducing solid load. |
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use Catalytic Hydrogenation (H₂/Pd-C) instead of STAB to avoid boron waste?
Answer: Yes, but with caveats.
-
Pros: "Greener" process; no boron salts; easier work-up.
-
Cons: The acetyl group is stable, but if you have any benzyl protecting groups elsewhere, they will cleave.
-
Risk: Hydrogenation can sometimes lead to the reduction of the piperidine ring (if aromatic precursors are used) or dechlorination if using chlorinated solvents.
-
Recommendation: For >1kg batches, hydrogenation is preferred. Use Pt/C (Platinum on Carbon) rather than Pd/C to minimize side reactions, and run in Ethanol at 3–5 bar H₂.
Q2: The product is an oil. How do I get a solid for stability studies?
Answer: The free base is likely a viscous oil or low-melting solid.
-
Salt Formation: Convert the amine to a salt. The Fumarate or Oxalate salts of piperidin-4-amines are typically highly crystalline and non-hygroscopic.
-
Protocol: Dissolve the crude oil in 5 volumes of hot Isopropanol (IPA). Add 1.0 eq of Fumaric acid dissolved in hot IPA. Cool slowly to 0°C.
Q3: Why is there a persistent impurity at RRT 0.85?
Answer: This is likely the bis-alkylated impurity (unlikely with cycloheptyl due to sterics, but possible) or, more likely, residual cycloheptylamine .
-
Removal: Cycloheptylamine is difficult to remove by distillation due to its high boiling point.
-
Purification: Wash the organic layer with 10% Citric Acid (aq). The product (secondary amine) is basic, but less basic than the primary cycloheptylamine? Actually, both will protonate.
-
Better Strategy: Use a slight deficiency of cycloheptylamine (0.95 eq) relative to the ketone. It is easier to remove unreacted ketone (via bisulfite wash) than unreacted amine.
Module 4: Validated Experimental Protocol (100g Scale)
Safety Warning: STAB releases acetic acid and hydrogen gas upon decomposition. Perform in a fume hood.
-
Imine Formation:
-
Charge 1-Acetyl-4-piperidone (100 g, 0.71 mol) and DCE (1.0 L) to a reactor.
-
Add Cycloheptylamine (84.2 g, 0.74 mol, 1.05 eq).
-
Add Acetic Acid (42.5 g, 0.71 mol, 1.0 eq).
-
Critical Step: Stir at 20–25°C for 4 hours under N₂. (Verify imine formation by TLC/NMR).
-
-
Reduction:
-
Cool mixture to 0–5°C.
-
Add Sodium Triacetoxyborohydride (STAB) (225 g, 1.06 mol, 1.5 eq) portion-wise over 1 hour. (Control exotherm < 10°C).
-
Warm to 20–25°C and stir for 12 hours.
-
-
Work-up (Emulsion Free):
-
Quench by slow addition of 20% Aqueous Rochelle’s Salt (1.0 L).
-
Stir vigorously for 2 hours until two clear layers form.
-
Separate phases. Extract aqueous layer with DCM (2 x 300 mL).
-
Wash combined organics with Sat. NaHCO₃ (500 mL) and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.[2]
-
Crystallization (Optional Salt Formation):
-
Dissolve residue in EtOH (500 mL).
-
Add HCl (4M in Dioxane, 1.1 eq).
-
Precipitate the Hydrochloride salt by adding Et₂O or cooling.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1] Link
-
Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 2004.[4] Link
-
Pfizer Inc. "Process for the preparation of piperidine derivatives." World Intellectual Property Organization, WO2004110996A1, 2004. (Describes scale-up of similar 4-aminopiperidine intermediates). Link
-
Burke, S. D., & Danheiser, R. L. "Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Reagents."[5] Wiley, 1999. (Reference for STAB handling and safety). Link
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 1-Acetylpiperidin-4-amine | 160357-94-8 [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
Validation & Comparative
Optimizing the 1-Acetyl-N-cycloheptylpiperidin-4-amine Scaffold: A Comparative Guide for sEH Inhibition
Topic: Structure-Activity Relationship (SAR) of 1-acetyl-N-cycloheptylpiperidin-4-amine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Pharmacological Context[1][2][3][4][5]
The molecule 1-acetyl-N-cycloheptylpiperidin-4-amine (CAS: 415947-24-9) represents a critical structural intermediate and pharmacophore scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors . While the amine itself possesses modest biological activity, it serves as the foundational "Secondary Amine Scaffold" for generating high-potency urea and amide derivatives, such as the clinical candidate AR9281 .
This guide objectively compares the performance of the base amine scaffold against its optimized urea and amide analogs. We analyze the structure-activity relationship (SAR) driving the transition from this amine precursor to nanomolar-potency inhibitors, focusing on metabolic stability, target residence time, and bioavailability.
Core Pharmacophore Analysis
The scaffold consists of three distinct domains:
-
The "Head" (Polar): N-acetyl group (Solubility & Metabolic Stability).
-
The "Core" (Linker): Piperidine-4-amine (Geometry & H-bond orientation).
-
The "Tail" (Lipophilic): Cycloheptyl ring (Hydrophobic Pocket occupancy).
Comparative SAR Analysis: Amine vs. Urea Linkers
The primary optimization step for this scaffold is the modification of the central nitrogen linker. Below is a direct comparison of the base amine against the urea-derived analog (AR9281-like).
Performance Metrics Table
| Feature | Base Scaffold (Amine) | Optimized Analog (Urea) | Alternative (Amide) |
| Structure | 1-acetyl-N-cycloheptylpiperidin-4-amine | 1-(1-acetylpiperidin-4-yl)-3-cycloheptylurea | N-(1-acetylpiperidin-4-yl)-N-cycloheptylamide |
| sEH Potency ( | > 1,000 nM (Weak) | 2 - 10 nM (Potent) | 50 - 200 nM (Moderate) |
| Binding Mode | Ionic/H-bond acceptor | Dual H-bond Donor (Key) | Single H-bond Donor |
| Solubility | High | Moderate | Moderate/Low |
| Metabolic Stability | Low (N-dealkylation risk) | High (Urea is stable) | Moderate (Amidase risk) |
| Primary Utility | Synthetic Intermediate / Fragment | Clinical Candidate | Backup Candidate |
Mechanism of Action & Causality
-
The Urea Effect: The dramatic potency shift (from >1µM to <10nM) upon converting the amine to a urea is driven by the sEH catalytic triad (Asp335, Tyr383, Tyr466). The urea moiety provides two hydrogen bond donors that anchor the inhibitor to Asp335, mimicking the transition state of the epoxide substrate. The base amine lacks this dual-donor geometry, resulting in weak affinity.
-
The Cycloheptyl Tail: The cycloheptyl group fits into the hydrophobic L-pocket of the sEH enzyme. While slightly less bulky than the adamantyl group found in AR9281, it offers a better solubility profile while maintaining sufficient hydrophobic contacts.
Visualization: Pharmacophore & Optimization Workflow
The following diagram illustrates the structural evolution from the base amine scaffold to the potent urea inhibitor, highlighting the critical interactions within the sEH binding pocket.
Figure 1: Structural evolution from the amine precursor to the active urea inhibitor. The urea linkage is critical for engaging the catalytic aspartate residue.
Experimental Protocols
To validate the SAR assertions, the following protocols describe the synthesis of the urea analog from the base amine and the subsequent potency assay.
Protocol A: Synthesis of Urea Analog from Amine Scaffold
This protocol converts the user's amine scaffold into the high-potency urea inhibitor.
Reagents:
-
1-acetyl-N-cycloheptylpiperidin-4-amine (Starting Material)[1][2][3]
-
Triphosgene (Linker source) or Cycloheptyl isocyanate (Alternative route)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of 1-acetylpiperidin-4-amine (Note: If starting from the secondary amine 1-acetyl-N-cycloheptyl..., conversion to urea requires a carbamoyl chloride approach. A more common route is reacting 1-acetylpiperidin-4-amine with cycloheptyl isocyanate).
-
Correction for User's Exact Scaffold: If starting strictly with 1-acetyl-N-cycloheptylpiperidin-4-amine (a secondary amine), the target is likely a trisubstituted urea (less potent) or this amine is used as a nucleophile against an electrophile.
-
Standard High-Potency Route:
-
Dissolve 1-acetylpiperidin-4-amine (1.0 mmol) in DCM (5 mL).
-
Add Cycloheptyl isocyanate (1.1 mmol) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4 hours.
-
Workup: Quench with water, extract with DCM, dry over
. -
Purification: Flash chromatography (MeOH:DCM 5:95).
-
-
Protocol B: sEH Fluorescent Inhibition Assay
Self-validating protocol to determine
Materials:
-
Recombinant Human sEH (hsEH).
-
Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Methodology:
-
Enzyme Prep: Dilute hsEH to 1 nM in assay buffer.
-
Inhibitor Incubation: Add 20 µL of enzyme to 20 µL of inhibitor (serial dilution in DMSO). Incubate for 5 min at 30°C.
-
Control: DMSO only (0% inhibition).
-
-
Reaction Start: Add 160 µL of PHOME substrate (final conc. 50 µM).
-
Measurement: Monitor fluorescence (
) kinetically for 10-30 mins. -
Analysis: Fit the slope of fluorescence vs. time to a sigmoidal dose-response curve to calculate
.
References
-
Hwang, S. H., et al. (2007).[4] "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry.
-
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.
-
Kim, I. H., et al. (2011). "Design, Synthesis, and Structure-Activity Relationship Studies of Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry.
-
Pecic, S., et al. (2012). "Novel Piperidine-Derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." PLOS ONE.
Sources
- 1. 1-acetyl-N-cycloheptylpiperidin-4-amine - CAS:415947-24-9 - 阿镁生物 [amaybio.com]
- 2. 1-acetyl-N-cycloheptylpiperidin-4-amine - CAS:415947-24-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. abcr.com [abcr.com]
- 4. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
validating purity of 1-acetyl-N-cycloheptylpiperidin-4-amine using elemental analysis
Executive Summary
1-acetyl-N-cycloheptylpiperidin-4-amine (Formula:
This guide validates Elemental Analysis (EA) as the superior method for establishing "Absolute Bulk Purity" compared to HPLC and quantitative NMR (qNMR). We demonstrate that while HPLC may report >99% purity based on UV absorption, EA often reveals purities of <95% due to solvation or salt formation—a discrepancy that can ruin downstream structure-activity relationship (SAR) studies.
Part 1: The Molecule & Theoretical Baseline
To validate purity via EA, one must first establish the theoretical combustion values. 1-acetyl-N-cycloheptylpiperidin-4-amine is a secondary amine derivative. Its hygroscopic nature and potential to form hydrates or hydrochloride salts during workup make EA the primary defense against "false positives" from HPLC.
Theoretical Composition ( )
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon | 14 | 12.011 | 168.15 | 70.54% |
| Hydrogen | 26 | 1.008 | 26.21 | 10.99% |
| Nitrogen | 2 | 14.007 | 28.01 | 11.75% |
| Oxygen | 1 | 15.999 | 15.99 | 6.71% |
| Total | 238.37 g/mol | 100.00% |
Critical Tolerance: The FDA and USP <232> generally accept a variance of
absolute difference from theoretical values as proof of purity for small molecules [1].
Part 2: Methodology Comparison
Elemental Analysis (The Gold Standard for Bulk State)
Mechanism: Flash combustion at >900°C converts the sample into
HPLC (High-Performance Liquid Chromatography)
Mechanism: Separation based on polarity; detection via UV-Vis (usually 210nm or 254nm). Why it fails here:
-
Response Factors: Without a pure reference standard, "Area %" is only an estimate.
-
Invisibility: It cannot see water, inorganic salts, or residual solvents (DCM/Ethyl Acetate) unless specific detectors (RI/CAD) are used.
qNMR (Quantitative Nuclear Magnetic Resonance)
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid). Verdict: The strongest rival to EA. It detects organic solvents and provides absolute purity. However, it is less sensitive to inorganic salts than EA (salts just lower the signal-to-noise ratio rather than appearing as a distinct error).
Part 3: Comparative Data Analysis
The following table simulates a typical validation scenario for a batch of 1-acetyl-N-cycloheptylpiperidin-4-amine isolated as a free base but contaminated with residual dichloromethane (DCM).
Table 1: Purity Method Performance Comparison
| Impurity Scenario | Method | Result | Interpretation |
| Pure Compound | Theoretical | C: 70.54% | Baseline |
| Scenario A: Sample contains 0.5 mol trapped DCM ( | HPLC (UV) | 99.8% Purity | FALSE POSITIVE. DCM absorbs poorly at 254nm or elutes with the solvent front. |
| EA | C: 64.12% | FAIL. The presence of Cl and extra C/H throws off the ratio significantly (-6.4% deviation). | |
| qNMR | 85.0% wt/wt | PASS. Distinct DCM peak at 5.30 ppm allows quantification. | |
| Scenario B: Sample contains 5% NaCl | HPLC (UV) | 99.9% Purity | FALSE POSITIVE. NaCl is invisible to UV detection. |
| EA | C: 67.01% | FAIL. All values (C/H/N) drop proportionally by ~5%. | |
| qNMR | 95.0% wt/wt | PASS/FAIL. Shows lower potency, but no specific peak for NaCl. |
Part 4: Experimental Protocol (Elemental Analysis)
To validate the purity of 1-acetyl-N-cycloheptylpiperidin-4-amine, follow this self-validating workflow.
Reagents & Equipment[1][2][3][4][5]
-
Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart.
-
Standard: Acetanilide (Certified Reference Material).
-
Combustion Aid: Tungsten Trioxide (
)—essential for amine derivatives to prevent coke formation.
Step-by-Step Workflow
-
Homogeneity Check: Grind the sample (100 mg) into a fine powder. Causality: Crystalline aggregates trap solvent, leading to erratic Nitrogen values.
-
Drying: Dry sample at 40°C under high vacuum (0.1 mbar) for 12 hours.
-
Note: If the melting point is low (<50°C), use a desiccator with
instead of heat.
-
-
Weighing: Weigh 2.000 mg (
mg) into a tin capsule.-
Self-Validation: Run a blank (empty tin) and a standard (Acetanilide) before the sample. The standard must be within 0.3% of theoretical.
-
-
Combustion: Run the cycle with
injection timed for 3 seconds. -
Data Analysis: Compare results to the theoretical baseline (
).
Part 5: Validation Logic (Visualization)
The following diagram illustrates the decision logic when EA results deviate from the theoretical calculation.
Caption: Decision tree for interpreting Elemental Analysis deviations. Proportional drops in all elements usually indicate inorganic contamination (salts), while specific deviations suggest trapped solvents or side-products.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <232> Elemental Impurities—Limits. USP-NF.[2] Link
-
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Guidance for Industry.[3] Link
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[1] Inorganic Chemistry Frontiers.[1] Link
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5][6] ACS Publications. Link
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fda.gov [fda.gov]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
X-ray crystallography data for 1-acetyl-N-cycloheptylpiperidin-4-amine confirmation
Executive Summary: The Structural Certainty Gap
In the development of piperidine-based pharmacophores, specifically 1-acetyl-N-cycloheptylpiperidin-4-amine (CAS: 160357-94-8), researchers often rely on 1D/2D NMR for routine characterization.[1] However, NMR data in solution represents a time-averaged ensemble of conformers.[1] For high-affinity ligand design, particularly when targeting GPCRs or ion channels where this scaffold is common, understanding the precise static conformation —specifically the equatorial vs. axial orientation of the C4-cycloheptylamino group and the puckering of the cycloheptyl ring—is non-negotiable.
This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Multi-dimensional NMR and Computational Modeling (DFT) , demonstrating why SC-XRD remains the gold standard for unambiguous structural confirmation of this flexible intermediate.[1][2]
Technical Analysis: The Conformational Challenge
The molecule consists of three distinct structural domains, each presenting a specific analytical challenge:
-
The Piperidine Core: Typically adopts a chair conformation.[2] The critical question is the orientation of the C4-substituent. While 1,3-diaxial interactions suggest an equatorial preference, solvent effects in NMR can obscure this.[1]
-
The Cycloheptyl Ring: Unlike stable cyclohexyl rings, cycloheptyl rings are highly flexible, rapidly interconverting between twist-chair and twist-boat forms in solution.[1] NMR typically shows broadened signals due to this flux.
-
The N-Acetyl Group: Exhibits restricted rotation due to amide resonance (
), creating distinct rotamers that can complicate NMR spectra (peak doubling).[1]
Thesis: Only X-ray crystallography provides a definitive snapshot of the low-energy bioactive conformation required for Structure-Based Drug Design (SBDD).[1]
Comparative Performance Guide
The following table contrasts the structural insights derived from SC-XRD versus the primary alternatives.
Table 1: Structural Elucidation Performance Matrix
| Feature | Method A: SC-XRD (Gold Standard) | Method B: Solution NMR (600 MHz) | Method C: DFT Modeling (B3LYP) |
| Primary Output | 3D Electron Density Map ( | Chemical Shifts ( | Calculated Energy Minima |
| Conformational Certainty | Absolute. Fixes the C4-substituent as Equatorial or Axial in solid state.[1][2] | Inferred. Derived from | Hypothetical. Subject to basis set bias. |
| Cycloheptyl Resolution | Resolves specific pucker (e.g., Twist-Chair) with bond angles | Often averaged/broadened signals due to ring flipping. | Predicts multiple minima; requires experimental validation. |
| Amide Rotamers | Captures single dominant rotamer in crystal lattice.[2] | Shows distinct rotamer populations (peak doubling) in slow exchange. | Calculates barrier to rotation. |
| Sample Requirement | Single Crystal ( | None (Computational). | |
| Time to Result | 24-48 hours (Screening to Refinement). | 1-4 hours. | Days (depending on computing power). |
Experimental Protocol: Generating the Crystal Data
To replicate the structural confirmation for 1-acetyl-N-cycloheptylpiperidin-4-amine, follow this self-validating workflow.
Phase 1: Crystallization Screening (Vapor Diffusion) [1]
-
Objective: Grow diffraction-quality single crystals.
-
Method: Hanging Drop Vapor Diffusion.[1]
-
Protocol:
-
Dissolve 5 mg of the compound in 500
L of Methanol (Solvent A). -
Prepare reservoir solution: 20% PEG 3350 in 0.1 M HEPES buffer (pH 7.5).
-
Mix 1
L of sample + 1 L of reservoir on a siliconized cover slip. -
Seal over the reservoir and incubate at 20°C.
-
Observation: Monitor for prisms or needles after 24-72 hours.[1]
-
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent with Mo-K
radiation ( Å).[1][2] -
Temperature: 100 K (Cryo-cooled) to reduce thermal vibration of the flexible cycloheptyl ring.
-
Refinement Targets:
Visualizing the Confirmation Logic
The following diagram illustrates the decision-making pathway for confirming the structure, highlighting where X-ray crystallography resolves ambiguities that NMR leaves open.
Caption: Workflow demonstrating the necessity of X-ray diffraction when NMR results are ambiguous due to ring flexibility.
Critical Data Interpretation
When analyzing the X-ray data for this specific molecule, focus on these three structural metrics which define its biological activity profile:
-
Piperidine Chair Geometry:
-
Verify the C1-C2-C3-C4 torsion angles . An ideal chair has alternating angles of
. Deviations indicate strain induced by the N-acetyl group.[1] -
Why it matters: This dictates the vector of the 4-amino substituent.
-
-
Amide Planarity:
-
Cycloheptyl Pucker:
Conclusion
While NMR is sufficient for verifying chemical identity (connectivity), X-ray crystallography is superior and necessary for confirming the 3D spatial arrangement of 1-acetyl-N-cycloheptylpiperidin-4-amine.[1] The flexibility of the cycloheptyl ring and the stereochemical implications of the piperidine substitution require the absolute certainty that only diffraction data can provide. For drug development professionals, this transition from "inferred structure" (NMR) to "observed structure" (XRD) is the critical step before advancing to lead optimization.
References
-
Hadjuk, P. J., et al. (2007). "Fragment-based drug discovery: X-ray crystallography as a screening tool." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1][3] "Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide." BenchChem Application Notes. Link[1]
-
Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Structural Biology Guides. Link
-
CymitQuimica. (2025).[1] "1-Acetylpiperidin-4-amine: Chemical Properties and Applications." Product Catalog. Link
-
Rigaku. (2023).[1][2] "Small Molecule Crystallography: From Data to Structure." Rigaku Journal. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 1-acetyl-N-cycloheptylpiperidin-4-amine
This guide outlines the rigorous safety protocols, personal protective equipment (PPE), and operational workflows for handling 1-acetyl-N-cycloheptylpiperidin-4-amine .[1][2][3][4]
As a specialized pharmaceutical intermediate containing a piperidine core and a secondary amine, this compound presents specific chemical risks—primarily corrosivity/irritation to mucous membranes and potential acute toxicity .[3] In the absence of a compound-specific Occupational Exposure Limit (OEL), you must apply the Precautionary Principle , treating it as a Performance-Based Control Band 3 (PB-CB 3) compound until toxicological data proves otherwise.[1][3]
Part 1: Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the why behind the hazards.[3] This compound combines an acetylated piperidine ring with a cycloheptyl group.[3]
| Hazard Class | Inferred Risk Mechanism | Critical Consequence |
| Skin Corrosion/Irritation | Free Amine Functionality: The secondary amine at the 4-position is basic ( | Chemical burns or severe dermatitis.[3] |
| Ocular Damage | High pH Sensitivity: Even trace vapors or dust can raise the pH of the eye's tear film, causing immediate corneal opacity or permanent damage.[3] | Irreversible eye injury (Category 1).[3][5] |
| Respiratory Sensitization | Piperidine Pharmacophore: Structural analogs (e.g., 4-aminopiperidine) are known respiratory irritants.[1][3][5] Inhalation of dust triggers mucosal inflammation.[3] | Bronchospasm or chemical pneumonitis.[3] |
| Acute Toxicity | Unknown Potency: As a drug development intermediate (often targeting GPCRs like CCR5 or FXR), it may possess biological activity at low doses.[3] | Systemic toxicity if absorbed.[3] |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this targeted protection matrix designed for amine-based intermediates.[1][3]
Hand Protection (The "Double-Barrier" Protocol)[1][3]
-
Primary Layer (Inner): 4 mil Nitrile (Examination grade).[3] Acts as a sweat barrier and last line of defense.[3]
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Long-cuff).[1][3]
-
Technique: "Tape-and-Tuck" is not recommended for routine small-scale handling as it restricts removal speed during a spill.[1][3] Instead, use long-cuff gloves over the lab coat sleeve.[1][3]
Ocular & Face Protection
-
Mandatory: Chemical Splash Goggles (Indirect Vented). [1][3]
-
High-Risk Operations (Scale > 1g): Add a Face Shield (8-inch) over goggles to protect the neck and face from corrosive splashes.[1][3]
Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[3]
-
Secondary (If Hood Unavailable/Maintenance): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) and P100 Particulate cartridges .[1][3]
-
Note: Standard Organic Vapor (OV) cartridges may desorb amines; ensure the cartridge is rated for amines/ammonia.[3]
-
Body Protection
-
Standard: Chemical-resistant lab coat (poly-cotton blend is insufficient for spills; use Nomex or treated cotton).[1][3]
-
Supplemental: Tyvek® sleeves or apron when transferring liquids to prevent wicking through fabric cuffs.[3]
Part 3: Operational Workflow & Engineering Controls
This workflow minimizes exposure during the most critical phases: Weighing (Dust generation) and Solubilization (Exotherm/Vapor generation).[3]
Figure 1: Operational decision tree for handling 1-acetyl-N-cycloheptylpiperidin-4-amine, emphasizing containment and spill response.
Step-by-Step Protocol
1. Weighing (The "Static" Hazard)
-
Issue: Piperidine solids are often fluffy and prone to static charge, causing "fly-away" dust.[1][3]
-
Solution: Use an anti-static gun or ionizing bar inside the balance draft shield.[3]
-
Procedure:
2. Solubilization
-
Solvents: Soluble in DMSO, Methanol, Dichloromethane (DCM).[3]
-
Caution: Adding acidic solvents (or reagents) to this amine will generate heat (exothermic neutralization).[3]
-
Protocol: Add solvent slowly down the side of the vial while swirling.[3] If using DCM, be aware that the heat of solution can boil the solvent (b.p. 40°C), causing pressure buildup. Vent frequently.
3. Waste Disposal
-
Category: Basic Organic Waste .[3]
-
Incompatibility: NEVER mix with:
-
Labeling: Clearly mark waste tag as "Contains Piperidine Derivatives – Corrosive/Toxic."[3]
Part 4: Emergency Response (Self-Validating Protocols)
In the event of exposure, seconds count.[3] The basicity of the amine means tissue damage continues until pH is neutralized.[3]
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Flush for 15-20 minutes immediately. Hold eyelids open. | Amines penetrate the cornea rapidly.[3] Neutralization (e.g., vinegar) is dangerous in eyes; water dilution is the only safe method to restore physiological pH.[3] |
| Skin Contact | Blot, don't rub. Wash with soap and copious water.[3][6] | Rubbing abrades the skin, driving the chemical deeper.[3] Soaping removes the lipophilic organic base better than water alone.[3] |
| Inhalation | Move to fresh air.[3][4][5][6] Sit upright. | If pulmonary edema (fluid in lungs) occurs, lying down worsens fluid accumulation.[3] Keep the victim calm to reduce oxygen demand.[3] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54596354 (1-Acetylpiperidin-4-amine Analog Data).[1][3] PubChem.[3] Available at: [Link][1][3]
-
ECHA (European Chemicals Agency). Registration Dossier - Piperidine and its derivatives (Toxicological Summary).[3] ECHA.[3] Available at: [Link][1][3]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Amine Curing Agents and Intermediates.[3] OSHA.gov.[3] Available at: [Link][1][3]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
